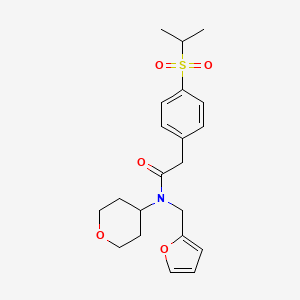![molecular formula C18H20N4O3S B2529978 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034415-35-3](/img/structure/B2529978.png)
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a compound notable for its structural complexity and potential utility in various scientific fields. It belongs to a class of compounds known for their significant biological activities, making it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Formation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole: : This can be achieved via the cyclization of suitable precursors under oxidative conditions.
Formation of Piperidin-1-yl Group: : Introduction of the piperidin-1-yl group can be done through nucleophilic substitution reactions.
Final Coupling with Pyridin-3-yl Methanone: : The final step involves coupling the benzo[c][1,2,5]thiadiazole derivative with a pyridin-3-yl methanone, typically using a condensation reaction.
Industrial Production Methods: On an industrial scale, these reactions would need to be optimized for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction times would be carefully controlled to maximize production efficiency.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: : Reduction reactions can modify the double bonds and other functional groups.
Substitution: : Substitution reactions, especially nucleophilic substitution, are possible due to the presence of the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidants like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions involving strong nucleophiles or bases in aprotic solvents.
Major Products: Depending on the reaction pathway, products can range from simple substitution derivatives to more complex oxidized or reduced forms.
Chemistry
Catalysis: : Used as ligands or intermediates in catalytic cycles.
Synthetic Intermediates: : Serve as building blocks in organic synthesis.
Biology and Medicine
Pharmacology: : Investigated for potential use as pharmaceutical agents, particularly in treatments targeting neurological disorders due to its piperidine moiety.
Molecular Probes: : Utilized in bioimaging and as markers due to their distinct structural features.
Industry
Materials Science:
Molecular Targets
The compound can interact with various biological targets, including enzymes and receptors, due to its structural components. The piperidine ring often confers activity at neurological targets.
Pathways Involved
The thiadiazole and pyridine rings can modulate electron flow and reactivity, influencing biological pathways such as signal transduction and enzymatic inhibition.
Similar Compounds
(4-(2,2-Dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone
(4-(3-methylthiadiazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone
Unique Aspects
There you have it—this compound offers a lot of potential for further exploration. Anything else you want to explore next?
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-20-16-6-2-3-7-17(16)22(26(20,24)25)15-8-11-21(12-9-15)18(23)14-5-4-10-19-13-14/h2-7,10,13,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHBDSOIRVPXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2529897.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)


![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)

![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)



